molecular formula C12H21N B1212508 1-C-Ethylaminoadamantane CAS No. 26482-53-1

1-C-Ethylaminoadamantane

Cat. No. B1212508
CAS RN: 26482-53-1
M. Wt: 179.3 g/mol
InChI Key: SNJMEUDNDRSJAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-C-Ethylaminoadamantane and its derivatives involves the reaction of adamantane or its precursors with various reagents to introduce the ethylamino group at the 1 position. For instance, N-Ethylaminoadamantane was prepared from N-acetylaminoadamantane, showcasing the versatility in synthesizing adamantane derivatives through modifications at the nitrogen atom (Klimova et al., 1970).

Molecular Structure Analysis

The adamantane structure is characterized by its cage-like, three-dimensional framework, providing unique physical and chemical properties. Structural studies, such as X-ray diffraction, play a critical role in confirming the modification and understanding the spatial arrangement of atoms within these molecules. For example, derivatives of adamantane were confirmed through spectroscopic methods like 1H NMR and IR spectra, ensuring the correct synthesis of the intended compounds (Kasyan et al., 2001).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, reflecting their reactivity and the possibility to further modify their structure. These reactions include organoboration, where 1-boraadamantane reacts with alkynyl compounds, leading to new derivatives with expanded tricyclic systems. Such reactions highlight the chemical versatility and reactivity of adamantane derivatives towards different chemical reagents (Wrackmeyer et al., 2001).

Scientific Research Applications

Application in Neuroscience

  • Scientific Field : Neuroscience
  • Summary of the Application : 1-C-Ethylaminoadamantane (D 174) and its isomer 1-amino-3-ethyladamantane (D 175) have been studied for their effects on membrane anisotropy and the excitability of neurons in the central nervous system (CNS) of rats and decerebrated cats .
  • Methods of Application or Experimental Procedures : The substances were administered intraperitoneally (i.p.) at a dose of 40 mg/kg. The distribution of the substances within the CNS was studied using mass spectrometric analysis .
  • Results or Outcomes : The study found that D 174 and D 175 were unevenly distributed within the CNS of the rat. D 174 reduced the membrane anisotropy in the cortex, while both D 174 and D 175 increased the rigidity in striatal membranes. In decerebrated cats, only D 174 raised the discharge of spinal alpha-motoneurones significantly .

Application in Photochemistry

  • Scientific Field : Photochemistry
  • Summary of the Application : The photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutical products have been studied .
  • Methods of Application or Experimental Procedures : The study used steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations .
  • Results or Outcomes : The study found that conformational relaxation via twisting of the amino group, charge transfer, and the intersystem crossing (ISC) processes are the major relaxation pathways responsible for the ultrafast nonradiative decay of the excited S1 state .

Safety And Hazards

As with any chemical compound, safety precautions should be observed. While specific hazards related to 1-C-Ethylaminoadamantane are not well-documented, standard laboratory practices should apply. Researchers handling this compound should follow established protocols for handling amines and potentially toxic substances. Adequate ventilation, personal protective equipment, and proper waste disposal are essential .

properties

IUPAC Name

2-(1-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJMEUDNDRSJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181075
Record name 1-C-ethylaminoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-C-Ethylaminoadamantane

CAS RN

26482-53-1
Record name 1-C-Ethylaminoadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-C-ethylaminoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, 2-(1-adamantyl)ethylamine hydrochloride (2.0 g, 9.3 mmol) was distributed with chloroform (30 ml) and a 1 N aqueous sodium hydroxide solution (40 ml), and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-(1-adamantyl)ethylamine. Methanol (15 ml) and triethylamine (2.6 ml, 19 mmol) were added to 2-(1-adamantyl)ethylamine, and the mixture was stirred at room temperature. Then, a solution of 2-butynal (0.80 g, 12 mmol) obtained by the above-mentioned reaction in methanol (10 ml) was added to the mixture, and after three hours, sodium borohydride (1.9 g, 50 mmol) was added thereto under ice-cold water-cooling. After one hour, water (40 ml) was added to the reaction mixture, and the whole was extracted with chloroform (60 ml). The organic layer was washed with saturated brine (40 ml) and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 0.48 g (22%) of the titled compound as a brown oily matter.
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Synthesis routes and methods II

Procedure details

In this preparation a mixture containing 15 g. of 1-adamantyl acetic acid and 40 ml. of thionyl chloride is allowed to stand for 16 hours at room temperature. The excess thionyl chloride is then removed by evaporation, under reduced pressure, at 60° C affording adamant-1-yl acetyl chloride as an oil. The oil is then dissolved in 800 ml. of ethyl ether and then ammonia is bubbled through the solution until about 12.8 g. is absorbed. The solution is then washed twice with water, dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated under vacuum affording adamant-1-yl acetamide. 12.8 G. of adamant-1-yl acetamide is added to a mixture containing 3 g. of lithium aluminum hydride in 500 ml. of anhydrous tetrahydrofuran at 25°0 C and refluxed for 5 minutes. The mixture is cooled to 5° C, a slight excess of an aqueous saturated solution of sodium sulfate is added dropwise. Thereafter the tetrahydrofuran solution is dried over sodium sulfate, filtered and the solvent evaporated to dryness under vacuum. From the remaining oil, 2-(adamant-1-yl)ethylamine is distilled bulb to bulb, 10.1 g.
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